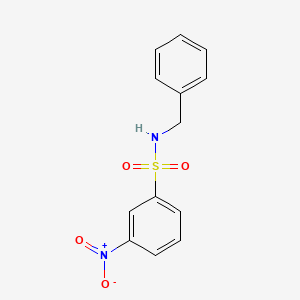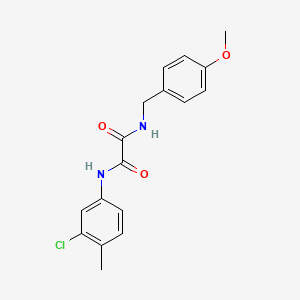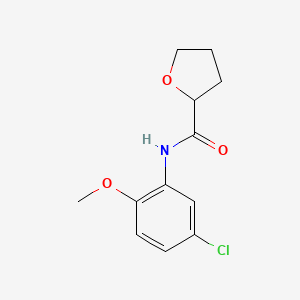![molecular formula C14H23N5 B5030243 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine, also known as MPP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPP belongs to a class of compounds known as pyrimidines, which are commonly found in many biological processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine involves its interaction with various neurotransmitter receptors in the brain. 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has been shown to act as a partial agonist at dopamine receptors, meaning that it can activate these receptors to a certain extent but not fully. This results in a modulatory effect on dopamine signaling, which is important for regulating mood, motivation, and reward.
Biochemical and Physiological Effects
2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine and serotonin levels in the brain, which are important for regulating mood and behavior. 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine in lab experiments is its high affinity for various neurotransmitter receptors. This makes it a useful tool for studying the effects of neurotransmitter signaling on behavior and physiology. However, one limitation of using 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine. One area of interest is its potential for the treatment of neurological disorders such as depression and anxiety. Further studies are needed to determine the optimal dosage and treatment duration for these conditions. Another area of interest is the development of more selective 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine analogs, which can reduce the potential for off-target effects and improve its therapeutic efficacy. Additionally, more studies are needed to understand the long-term effects of 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine on brain function and behavior.
Métodos De Síntesis
The synthesis of 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine involves several steps, starting with the reaction of 4-(1-methyl-4-piperidinyl) aniline with chloroacetyl chloride to form a chloroacetamide intermediate. The intermediate is then reacted with piperazine to form the desired product, 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine. The synthesis of 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has been optimized to produce high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have an affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes 2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-17-7-3-13(4-8-17)18-9-11-19(12-10-18)14-15-5-2-6-16-14/h2,5-6,13H,3-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFQKMIRSUISCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)
![diisopropyl [anilino(3-pyridinyl)methyl]phosphonate](/img/structure/B5030195.png)
![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)
![3-allyl-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)

![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)